![molecular formula C₇H₁₄N₂ B1145645 5-Methyloctahydropyrrolo[3,4-b]pyrrole CAS No. 948846-61-5](/img/structure/B1145645.png)
5-Methyloctahydropyrrolo[3,4-b]pyrrole
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Overview
Description
Synthesis Analysis
The synthesis of 1,4-dihydropyrrolo[3,2-b]pyrroles and their derivatives, including 5-Methyloctahydropyrrolo[3,4-b]pyrrole, involves multistep reaction sequences. Techniques such as multicomponent reactions utilizing catalysts like niobium pentachloride have shown efficiency in achieving high yields and reducing reaction times. These synthetic routes allow for the introduction of various functional groups, expanding the versatility and applicability of the resulting compounds in organic electronics and other fields (Martins et al., 2018).
Molecular Structure Analysis
The molecular structure of 5-Methyloctahydropyrrolo[3,4-b]pyrrole derivatives is characterized by their aromatic heterocyclic core, which contributes to their electron-rich nature. This core is responsible for the compounds' strong and distinct fluorescence. The structural elucidation, often supported by photoelectron spectroscopy combined with theoretical calculations, reveals the efficient π-electron-donating ability of these compounds, making them potent candidates for various electronic applications (Tanaka et al., 1987).
Chemical Reactions and Properties
1,4-Dihydropyrrolo[3,2-b]pyrroles undergo a range of chemical reactions, including electrophilic aromatic substitution, which is significant for functionalizing the compounds for specific applications. The reactivity patterns of these compounds are diverse, owing to the electron-rich nature of the pyrrole ring, facilitating various organic transformations (Janiga & Gryko, 2014).
Physical Properties Analysis
The physical properties of 5-Methyloctahydropyrrolo[3,4-b]pyrrole derivatives, particularly their optical and electrochemical characteristics, are noteworthy. These compounds exhibit strong fluorescence with high quantum yields, which can be tuned by modifying the molecular structure, such as by π-expansion or the introduction of different substituents. Their solvatochromism and aggregate-dependent emission properties further demonstrate their potential in advanced material applications (Abatti et al., 2023).
properties
IUPAC Name |
5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-4-6-2-3-8-7(6)5-9/h6-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUDAUJQMXTXGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCNC2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585551 |
Source
|
Record name | 5-Methyloctahydropyrrolo[3,4-b]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
132414-59-6 |
Source
|
Record name | 5-Methyloctahydropyrrolo[3,4-b]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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